![molecular formula C13H17NO3S B2637638 N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide CAS No. 1902908-48-8](/img/structure/B2637638.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide
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Overview
Description
N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide, also known as OTAVA-BB 1200787, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Antibacterial Agent
Compounds that combine sulfonamide and benzodioxane fragments in their framework have been found to be effective antibacterial agents . They have shown significant bioactivities against numerous infections and bacterial strains . For instance, one such molecule was found to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .
Antifungal Agent
Sulfonamides, which are part of the compound’s structure, are also known to be effective antifungal agents .
Anti-inflammatory Agent
Both sulfonamides and benzodioxane derivatives have been reported to have anti-inflammatory properties .
Anti-protozoal Agent
Sulfonamides are also used as anti-protozoal agents .
HIV Protease Inhibitors
Some sulfonamides have been reported to act as potent HIV protease inhibitors .
Anti-cancer Agents
Certain sulfonamides have also been reported to act as anti-cancer agents .
Inhibitors of Carbonic Anhydrase
Sulfonamides have been reported to display excellent inhibition properties against carbonic anhydrase , which is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions.
Treatment of Alzheimer’s Disease
Some sulfonamides are useful in the treatment of Alzheimer’s disease . A study has reported the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease .
Mechanism of Action
Target of Action
Similar compounds that combine sulfonamide and benzodioxane fragments have been found to exhibit antibacterial properties . They are known to inhibit bacterial biofilm growth, particularly against Escherichia coli and Bacillus subtilis .
Mode of Action
It’s worth noting that sulfonamides, which are part of the compound’s structure, are known to inhibit bacterial growth by blocking the folate synthetase enzyme, impeding folic acid synthesis .
Biochemical Pathways
Similar compounds have been found to inhibit bacterial biofilm formation , which is a key survival strategy for many bacteria.
Pharmacokinetics
It’s worth noting that sulfonamides, which are part of the compound’s structure, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
Similar compounds have been found to inhibit bacterial biofilm formation , which could potentially disrupt the survival and proliferation of bacteria.
properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c15-13(9-3-6-18-8-9)14-10-1-2-11-12(7-10)17-5-4-16-11/h3,6,8,10-12H,1-2,4-5,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKGBQPRQMIDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CSC=C3)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide |
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